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Introduction
UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1

(EAAT1), also known as Glutamate Aspartate Transporter (GLAST).[1][2] As a critical

component in maintaining glutamate homeostasis in the central nervous system, EAAT1 plays

a significant role in terminating synaptic transmission and preventing excitotoxicity.[3] UCPH-
102 offers a valuable pharmacological tool for investigating the specific roles of EAAT1 in

synaptic function, plasticity, and neuronal excitability in various brain regions. These application

notes provide detailed protocols for the use of UCPH-102 in brain slice electrophysiology

studies.

Mechanism of Action
UCPH-102 acts as a non-competitive, allosteric inhibitor of EAAT1.[1] It binds to a site distinct

from the glutamate binding site, inducing a long-lasting inactive state of the transporter.[1]

UCPH-102 exhibits high selectivity for human EAAT1 and its rodent ortholog GLAST over other

EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).[1][2] Studies in cell lines have

demonstrated that the inhibition by UCPH-102 is more readily reversible compared to its

analog, UCPH-101.[1]
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The following tables summarize the key quantitative data for UCPH-102 based on in vitro

studies. Note that data from brain slice preparations are limited, and these values, primarily

from cell lines, should serve as a starting point for experimental design.

Table 1: Pharmacological Properties of UCPH-102

Parameter Value Species/System Reference

KD 0.17 ± 0.02 µM
Human EAAT1 in

tsA201 cells
[2]

Hill Coefficient 0.97 ± 0.11
Human EAAT1 in

tsA201 cells
[2]

Inhibition On-rate (τ) 4.0 ± 1.2 s (at 1 µM)
Human EAAT1 in

tsA201 cells
[2]

Inhibition Off-rate (τ) 55.7 ± 4.8 s
Human EAAT1 in

tsA201 cells
[2]

Selectivity

Negligible activity at

EAAT2, EAAT3,

EAAT4, EAAT5

Human and rodent

EAATs
[1][2]

Table 2: Expected Electrophysiological Effects of EAAT1 Inhibition in Brain Slices (based on

GLAST knockout and knockdown studies)
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Parameter
Expected Effect
with UCPH-102

Brain Region
Rationale/Referenc
e

Spontaneous Firing

Rate

May decrease in

specific neuronal

populations (e.g.,

Purkinje cells)

Cerebellum

Loss of GLAST

reduces spontaneous

simple spike activity in

a subset of Purkinje

cells.[4][5]

Spontaneous Firing

Rate

May increase in other

neuronal populations

(e.g., pyramidal

neurons)

Infralimbic Cortex

Knockdown of

GLAST/GLT-1

increases the firing

rate of layer V

pyramidal neurons.[6]

Excitatory

Postsynaptic Currents

(EPSCs)

Potential increase in

amplitude and/or

frequency

Infralimbic Cortex

Knockdown of

GLAST/GLT-1

enhances

spontaneous EPSCs.

[6]

Long-Term

Potentiation (LTP)
Potential impairment Hippocampus

Genetic knockout of

GLAST can impair

LTP.[7]

Long-Term

Depression (LTD)
Modulation expected Various

Glutamate

transporters are

involved in the

induction of LTD.[7]

NMDA Receptor-

Mediated Currents

Potential

enhancement
Cerebellum

Blockade of NMDA

receptors rescues the

reduced spontaneous

activity in GLAST

knockout mice.[4][5]
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This protocol describes the general procedure for preparing acute brain slices suitable for

electrophysiological recordings. Specific parameters may need to be optimized for the brain

region of interest and animal age.

Materials:

Anesthetic (e.g., isoflurane, ketamine/xylazine)

Ice-cold cutting solution (see composition below)

Artificial cerebrospinal fluid (aCSF) (see composition below)

Vibratome or tissue chopper

Recovery chamber

Carbogen gas (95% O₂ / 5% CO₂)

Solutions:

Cutting Solution (example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM

NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-

pyruvate, 0.5 mM CaCl₂·4H₂O, and 10 mM MgSO₄·7H₂O. pH 7.3–7.4, osmolarity 300–310

mOsm. Continuously bubbled with carbogen.[8]

Artificial Cerebrospinal Fluid (aCSF) (example): 119 mM NaCl, 2.5 mM KCl, 1.25 mM

NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂·4H₂O, and 2 mM MgSO₄·7H₂O.

pH 7.3–7.4, osmolarity 300–310 mOsm. Continuously bubbled with carbogen.[8]

Procedure:

Anesthetize the animal according to approved institutional protocols.

Perform transcardial perfusion with ice-cold, carbogenated cutting solution.

Rapidly dissect the brain and immerse it in ice-cold, carbogenated cutting solution.
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Mount the brain on the vibratome stage and prepare slices of the desired thickness (typically

300-400 µm) in the ice-cold cutting solution.

Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30

minutes.

After the initial recovery period, maintain the slices at room temperature in carbogenated

aCSF until recording.

Protocol 2: Application of UCPH-102 and
Electrophysiological Recording
This protocol outlines the application of UCPH-102 to brain slices and subsequent

electrophysiological recordings.

Materials:

UCPH-102 stock solution (dissolved in DMSO)

Prepared acute brain slices in a recording chamber

Electrophysiology rig with perfusion system

Recording and stimulating electrodes

Data acquisition system

Procedure:

Preparation of UCPH-102 Working Solution:

Prepare a stock solution of UCPH-102 in DMSO (e.g., 10 mM).

On the day of the experiment, dilute the stock solution in aCSF to the desired final

concentration (e.g., 1-10 µM). The final DMSO concentration should be kept low (typically

<0.1%) to avoid solvent effects. A vehicle control with the same DMSO concentration

should be performed.
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Drug Application:

Transfer a brain slice to the recording chamber and perfuse with standard aCSF.

Obtain a stable baseline recording of the desired electrophysiological parameter (e.g.,

spontaneous firing, evoked EPSCs, field potentials).

Switch the perfusion to the aCSF containing UCPH-102. The on-rate of inhibition is

relatively fast, so effects should be observable within minutes of application.[2] Allow

sufficient time for the drug to equilibrate in the tissue (e.g., 10-15 minutes).

Electrophysiological Recordings:

Spontaneous Neuronal Firing: Record spontaneous action potentials in the cell-attached

or whole-cell current-clamp configuration. Compare the firing frequency and pattern before

and after UCPH-102 application.

Synaptic Transmission:

Record spontaneous or miniature excitatory postsynaptic currents (sEPSCs/mEPSCs)

in whole-cell voltage-clamp mode to assess changes in synaptic strength and release

probability.

Record evoked EPSCs by stimulating afferent pathways. Analyze changes in the

amplitude, kinetics, and paired-pulse ratio (PPR) of the evoked responses. An increase

in glutamate spillover due to EAAT1 inhibition may prolong the decay of EPSCs.

Synaptic Plasticity:

Induce long-term potentiation (LTP) or long-term depression (LTD) using standard

protocols (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).

Apply UCPH-102 before the induction protocol to investigate its effect on the induction

and maintenance of synaptic plasticity.
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Caption: Signaling pathway of EAAT1 and its inhibition by UCPH-102.
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Caption: Experimental workflow for brain slice electrophysiology with UCPH-102.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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